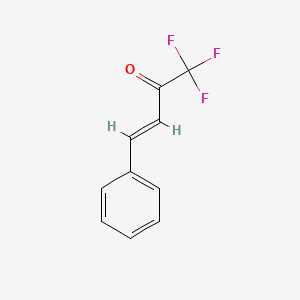

1,1,1-Trifluoro-4-phenylbut-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

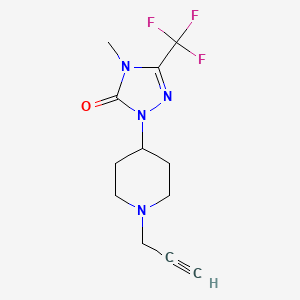

1,1,1-Trifluoro-4-phenylbut-3-en-2-one is a chemical compound with the molecular formula C10H7F3O . It is a substrate for glutathione transferase and reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H7F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ .Chemical Reactions Analysis

This compound reacts with diphenyldiazomethane at 20°С in ethyl ether to afford 4-(trifluoromethyl)-1,1,6,6-tetraphenyl . It also reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines .Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid . Its molecular weight is 200.16 . The storage temperature is recommended to be at room temperature .Applications De Recherche Scientifique

Application in Electrolyte Additives

1,1,1-Trifluoro-4-phenylbut-3-en-2-one, closely related to 1,1-difluoro-4-phenylbut-1-ene (DF-1), has been studied for its potential in creating solid electrolyte interphase (SEI) layers in lithium-ion batteries. These SEIs help maintain low impedance and enhance cycle performance at high-charge-voltages (Kubota et al., 2012).

Chemical Properties and Reactions

The compound exhibits unique chemical properties due to the strong electron-withdrawing power of the COCF3 group and C=C bond. Its reactivity has been explored in various reactions, leading to the synthesis of new trifluoromethyl-substituted carboand heterocycles, and polyfunctional compounds (Yakovenko et al., 2015).

Synthetic Applications

This compound has been used in the regioselective addition of trimethylsilyl cyanide, showing varied reaction outcomes based on temperature, solvent nature, and catalysts (Gerus et al., 1999). It also plays a role in unexpected transformation reactions, such as its conversion into 2,6-diphenyl-4-trifluoromethylpyridine under specific conditions (Filyakova et al., 2020).

Synthesis of Pyridine Derivatives

The reaction of this compound with N-silyl-1-aza-allyl anions results in the formation of 2-(trifluoromethyl)pyridine derivatives, demonstrating its utility in synthetic organic chemistry (Konakahara et al., 1999).

Role in Enantioselective Synthesis

The compound has been used in lipase-mediated kinetic resolution processes for the enantioselective synthesis of specific epoxides and alcohols (Shimizu et al., 1996).

Safety and Hazards

The compound is classified under GHS07 and has the signal word ‘Warning’. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Mécanisme D'action

Mode of Action

The mode of action of 1,1,1-Trifluoro-4-phenylbut-3-en-2-one involves its reaction with arenes in trifluoromethanesulfonic acid . The protonation of the carbonyl oxygen atom and C3 in the molecule generates a reactive dication, which possesses two electrophilic A centers, C2 and C4 . The subsequent reaction of A with arenes involves both cationic centers .

Biochemical Pathways

The compound’s interaction with arenes suggests it may influence pathways involving these compounds .

Propriétés

IUPAC Name |

(E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEYYFREIBSWFP-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876187 |

Source

|

| Record name | 3-Buten-2-one,1,1,1-trifluoro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86571-25-7 |

Source

|

| Record name | 3-Buten-2-one,1,1,1-trifluoro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-3-(4-(methylthio)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2689217.png)

![Tert-butyl 2-amino-4,4-dimethyl-4H-pyrrolo[3,4-D]thiazole-5(6H)-carboxyla+](/img/structure/B2689221.png)

![N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2689226.png)

![5-(2-phenylphenoxymethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2689227.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid](/img/structure/B2689232.png)

![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2689239.png)